6-(Benzyloxy)-2-azaspiro[3.3]heptane
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Overview
Description
6-(Benzyloxy)-2-azaspiro[3.3]heptane is a chemical compound characterized by its unique spirocyclic structure. The compound consists of a spiro[3.3]heptane core with a benzyloxy group attached to the sixth position and an azaspiro moiety at the second position. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-azaspiro[3.3]heptane typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through an etherification reaction. This involves the reaction of a benzyl alcohol derivative with the spirocyclic core under basic conditions.
Incorporation of the Azaspiro Moiety: The azaspiro moiety is introduced through a nucleophilic substitution reaction. This step typically involves the reaction of an amine derivative with the spirocyclic core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves the sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy or azaspiro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted benzyloxy or azaspiro groups.
Scientific Research Applications
6-(Benzyloxy)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
6-(Benzyloxy)-2-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: Similar structure but with an oxa group instead of a benzyloxy group.
Spiro[3.3]heptane: The core structure without any substituents.
6-(Benzyloxy)spiro[3.3]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1147557-98-9 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-phenylmethoxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-15-12-6-13(7-12)9-14-10-13/h1-5,12,14H,6-10H2 |
InChI Key |
DZYPAQIYPIBEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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